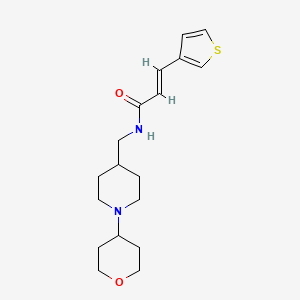

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Description

This compound is a structurally complex acrylamide derivative featuring:

- A piperidin-4-ylmethyl group linked to a tetrahydro-2H-pyran-4-yl moiety at the 1-position of the piperidine ring.

- An (E)-configured acrylamide backbone with a thiophen-3-yl substituent. The stereoelectronic properties of the thiophene ring (due to sulfur’s polarizability) and the rigid tetrahydropyran-piperidine scaffold likely influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c21-18(2-1-16-7-12-23-14-16)19-13-15-3-8-20(9-4-15)17-5-10-22-11-6-17/h1-2,7,12,14-15,17H,3-6,8-11,13H2,(H,19,21)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBJTIYOYBQJFA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the tetrahydropyran and piperidine derivatives, followed by their coupling with the thiophene ring. The final step involves the formation of the acrylamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The piperidine and tetrahydropyran rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the acrylamide moiety can produce the corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its combination of heterocyclic rings provides a versatile platform for the design of advanced materials with applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Backbone Flexibility vs. Rigidity :

- The target compound’s tetrahydropyran-piperidine scaffold provides conformational rigidity compared to the flexible piperazine-cyclopentyl linker in . This may enhance target selectivity but reduce solubility.

- The (E)-acrylamide configuration enforces a planar geometry, optimizing π-π stacking with aromatic residues in binding sites, similar to Compound 13m .

Substituent Effects :

- Thiophen-3-yl (target) vs. thiophen-2-yl (): The 3-position substitution may alter electronic distribution, affecting interactions with polar residues (e.g., hydrogen bonding via sulfur).

- Trifluoromethyl groups () introduce strong electron-withdrawing effects and metabolic stability, absent in the target compound.

Synthetic Complexity :

- The target compound’s synthesis likely parallels Example 14 , involving reductive amination between a tetrahydropyran-4-one and a piperidinylmethyl amine precursor.

- In contrast, Compound 13m requires multi-step heterocyclic assembly, increasing synthetic difficulty.

Physicochemical Properties :

- The target’s logP (estimated ~2.5) is lower than the trifluoromethyl-containing analog in (logP ~3.8), suggesting better aqueous solubility.

- The molecular weight (~342 g/mol) aligns with Lipinski’s rules, unlike bulkier analogs like (468 g/mol), which may face bioavailability challenges.

Research Implications and Limitations

- Gaps in Evidence: No direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound were found. Comparisons rely on structural inferences.

- Opportunities: The thiophene-acrylamide motif warrants exploration in kinase inhibition (e.g., EGFR, VEGFR) due to its resemblance to known inhibitors .

Biological Activity

The compound (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic derivative that combines a piperidine moiety with a thiophene-acrylamide structure. This combination suggests potential biological activities, particularly in pharmacological applications such as analgesics, anti-inflammatory agents, and possibly as enzyme inhibitors. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

This compound is synthesized through multi-step reactions involving the introduction of piperidine and thiophene functionalities via standard organic synthesis techniques.

Analgesic Activity

Research has indicated that compounds with similar piperidine structures exhibit significant analgesic properties. For instance, studies on piperidine derivatives have shown their effectiveness in pain models, suggesting that our compound may also possess similar analgesic effects. The mechanism often involves modulation of neurotransmitter systems, particularly those related to pain perception.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Piperidine derivatives have been extensively studied for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes. A study highlighted that certain piperidine-based compounds exhibited strong AChE inhibitory activity with IC50 values in the low micromolar range . Given the structural similarities, it is plausible that our compound could also act as an AChE inhibitor.

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Evaluated a series of piperidine derivatives | Strong AChE inhibition (IC50 values < 5 µM) |

| Study 2 | Investigated thiophene-containing compounds | Antibacterial activity against Bacillus subtilis |

| Study 3 | Analgesic effects in animal models | Significant pain relief comparable to standard analgesics |

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, influencing pain pathways.

- Enzyme Interaction : The presence of the piperidine moiety suggests potential interactions with enzymes like AChE, leading to increased levels of acetylcholine, which may enhance cognitive function and memory.

- Antimicrobial Mechanism : The thiophene ring may disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.